![molecular formula C41H37Cl2P2Ru+ B12562303 [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium CAS No. 191609-95-7](/img/structure/B12562303.png)
[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process may include:
Ligand Preparation: The phosphanyl and triphenylphosphanium ligands are synthesized separately through standard organic synthesis techniques.
Coordination Reaction: The ligands are then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a suitable solvent like dichloromethane or toluene. The reaction is often carried out under an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ruthenium species, while reduction can produce reduced forms of the compound with altered ligand environments.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Industry
In industry, the compound’s catalytic properties can be harnessed for the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in industrial catalytic processes.
Mécanisme D'action
The mechanism by which [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium exerts its effects involves coordination with target molecules. The ruthenium center can interact with various substrates, facilitating chemical transformations through electron transfer and bond formation/breaking processes. The molecular targets and pathways involved depend on the specific application, whether in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;palladium
- [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;platinum
Uniqueness
Compared to similar compounds, [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium exhibits unique reactivity due to the presence of ruthenium. Ruthenium’s electronic properties and coordination chemistry offer distinct advantages in catalytic applications and potential biological activities, setting it apart from its palladium and platinum analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
191609-95-7 |
|---|---|
Formule moléculaire |
C41H37Cl2P2Ru+ |
Poids moléculaire |
763.7 g/mol |
Nom IUPAC |
[1-[chloro-(2-chlorophenyl)-diphenyl-λ5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium |
InChI |
InChI=1S/C41H37Cl2P2.Ru/c1-33(2)32-41(44(34-20-8-3-9-21-34,35-22-10-4-11-23-35)36-24-12-5-13-25-36)45(43,37-26-14-6-15-27-37,38-28-16-7-17-29-38)40-31-19-18-30-39(40)42;/h3-32,41H,1-2H3;/q+1; |
Clé InChI |
LCJHOWGFRAOBSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6Cl)Cl)C.[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


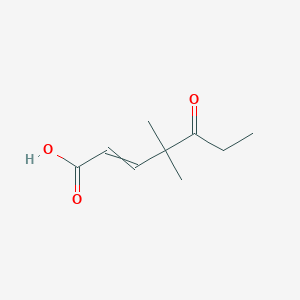
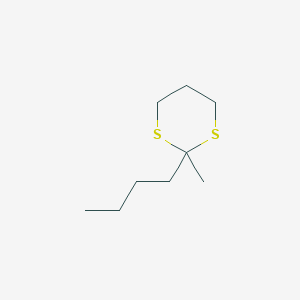
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)

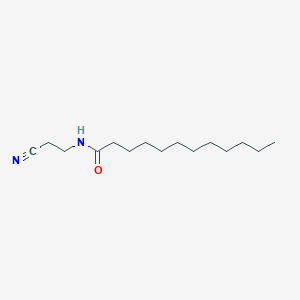
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
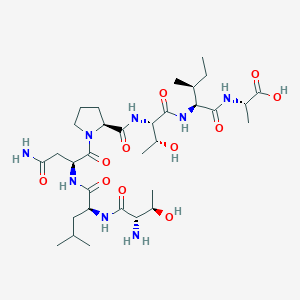

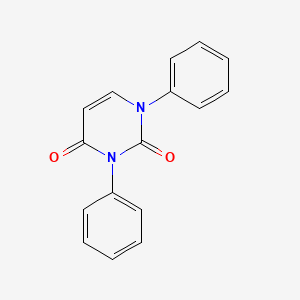
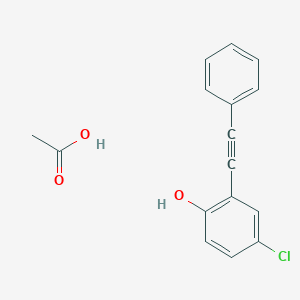
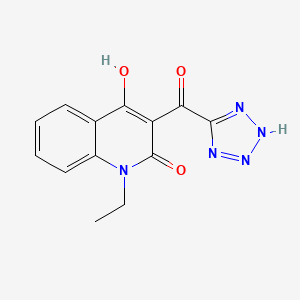
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
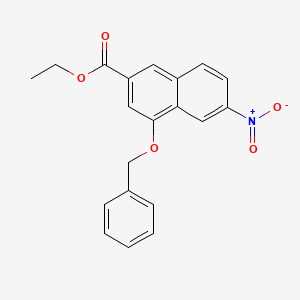
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)
